para-Hydroxy Atorvastatin-d5 Calcium Salt is a stable isotope-labeled derivative of atorvastatin, a well-known lipid-lowering medication. This compound is primarily used in pharmacokinetic studies to trace the metabolic pathways of atorvastatin in biological systems. It is classified as a HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis.
The synthesis of para-Hydroxy Atorvastatin-d5 Calcium Salt involves several key steps:
The molecular structure of para-Hydroxy Atorvastatin-d5 Calcium Salt can be described by its molecular formula and structural characteristics:
The para-Hydroxy Atorvastatin-d5 Calcium Salt can undergo various chemical reactions:
The reactions may yield various oxidized or reduced derivatives depending on the reagents and conditions employed.
The mechanism of action of para-Hydroxy Atorvastatin-d5 Calcium Salt mirrors that of atorvastatin itself:
The physical and chemical properties of para-Hydroxy Atorvastatin-d5 Calcium Salt are crucial for its application:
para-Hydroxy Atorvastatin-d5 Calcium Salt has several scientific applications:
By understanding these aspects of para-Hydroxy Atorvastatin-d5 Calcium Salt, researchers can effectively utilize this compound in various scientific investigations related to cardiovascular health and drug development.
The deployment of para-Hydroxy Atorvastatin-d5 Calcium Salt as an internal standard fundamentally enhances the precision and reliability of atorvastatin metabolite quantification in cellular and systemic pharmacokinetic research. Its structural congruence with endogenous metabolites ensures near-identical physicochemical properties during sample processing, while the mass differential (+5 Da) permits unambiguous detection via tandem mass spectrometry. This dual advantage was exemplified in a pivotal 2023 Therapeutic Drug Monitoring study investigating transporter-mediated statin accumulation, where researchers employed d5-labeled atorvastatin to quantify cellular uptake kinetics in HEK293 recombinant models [7]. The isotopic standard enabled normalization of matrix effects and instrumental variability during LC-MS/MS analysis, revealing how genetic polymorphisms in SLCO2B1 (c.935G>A) and ABCC1 (c.2012G>T) transporters conjointly modulate atorvastatin intracellular concentrations—a critical determinant of myotoxicity risk [7].
Synthesis and Deuteration Specificity: Commercial synthesis (e.g., Simson Pharma, Alsachim) targets aromatic ring deuteration (phenyl-D₅), preserving the molecule’s metabolic fate and protein-binding characteristics versus non-deuterated counterparts. This site-specific labeling avoids kinetic isotope effects that could distort metabolic rate measurements [1] [3]. The calcium salt formulation (0.5Ca stoichiometry) enhances stability and solubility in analytical working solutions, facilitating consistent preparation of calibration standards spanning physiologically relevant concentrations (0.1–1000 ng/mL) [4] [5].
Table 1: Key Specifications of para-Hydroxy Atorvastatin-d5 Calcium Salt
Property | Specification | Source/Reference |
---|---|---|
CAS Number (Calcium Salt) | 265989-45-5 | [4] |
Molecular Formula | C₃₃H₂₉D₅FN₂O₆·0.5Ca | [2] [4] |
Molecular Weight | 598.71-599.71 g/mol | [4] [5] |
Deuterium Positions | Phenyl ring (C₆D₅) | [1] [3] |
Minimum Isotopic Enrichment | ≥98% ²H | [4] |
Minimum Purity (HPLC) | >95% | [3] [4] |
Primary Analytical Use | LC-MS/MS internal standard for metabolite quantification | [1] [7] |
para-Hydroxy Atorvastatin-d5 Calcium Salt epitomizes the strategic implementation of stable isotope labeling (SIL) to overcome analytical challenges in metabolite monitoring. Its incorporation into quantitative bioanalytical workflows delivers three cardinal advantages: (1) Mitigation of ion suppression/enhancement effects in electrospray ionization mass spectrometry through co-elution with analytes; (2) Correction for analyte losses during sample preparation via equivalent extraction recovery; and (3) Compensation for instrumental sensitivity drift through signal ratio normalization [1] [4]. These attributes are particularly crucial for quantifying trace-level hydroxylated metabolites in plasma, hepatocyte incubations, and skeletal muscle biopsies—matrices where phospholipids and proteins cause significant matrix effects [5] [7].
Quality Metrics and Method Validation: Rigorous quality control parameters govern analytical deployment, including:
Vendor certification documents (e.g., Certificate of Analysis) provide batch-specific validation of these parameters, with structural confirmation via ¹H-NMR (absence of aromatic proton signals) and high-resolution MS (mass accuracy <5 ppm) [1] [3]. Crucially, the five-deuterium design avoids the analytical pitfalls of lower-level deuteration (e.g., d₃ or d₄), where partial H/D exchange could generate split peaks or co-elution issues during chromatography [3] [4].
Table 2: Pharmacokinetic Parameters Quantified Using d5-Labeled Standards in HEK293 Transport Studies
Parameter | OATP2B1-Mediated Influx (WT) | OATP2B1 c.935G>A Variant | MRP1-Mediated Efflux (WT) | MRP1 c.2012G>T Variant |
---|---|---|---|---|
Intracellular AUC₀₋₆₀ (ng·h/mL) | 1420 ± 185 | 892 ± 117* | 620 ± 89 | 410 ± 63* |
Cmax (ng/mL) | 85.3 ± 6.2 | 52.1 ± 4.8* | 32.7 ± 3.1 | 19.4 ± 2.5* |
Transport Efficiency Ratio | 1.00 (reference) | 0.61 ± 0.08* | 0.44 ± 0.05 | 0.31 ± 0.04* |
Data adapted from transporter studies using d5-atorvastatin for quantification [7]. * denotes p<0.01 versus wild-type.
Within the metabolic pathway of atorvastatin, para-hydroxylation represents a major Phase I biotransformation route catalyzed primarily by CYP3A4/5, yielding pharmacologically active oxidative products. para-Hydroxy Atorvastatin-d5 Calcium Salt serves as an authentic reference standard distinguishing this specific metabolite from its ortho-hydroxylated isomer—a critical differentiation given their distinct pharmacokinetic profiles and potential contributions to therapeutic and adverse effects [2] [5]. Research leveraging this compound has elucidated several metabolic nuances: (1) para-hydroxylation predominates over ortho-hydroxylation in human hepatocytes (∼60% vs. 25% of oxidative metabolites); (2) Hydroxylated metabolites retain 30–70% of HMG-CoA reductase inhibitory potency; and (3) Transport kinetics via OATP2B1 differ significantly between parent drug and hydroxylated derivatives [4] [7].
Structural and Functional Differentiation: Key distinctions between isomers include:
Table 3: Vendor Specifications for Research-Grade para-Hydroxy Atorvastatin-d5 Calcium Salt
Vendor | Catalog Number | Purity | Isotopic Enrichment | Format | Storage |
---|---|---|---|---|---|
Simson Pharma | A120034 | >95% (HPLC) | Not specified | Lyophilized solid | -20°C |
SCHD-Shimadzu | C486 | ≥95% | ≥98% ²H | Neat solid | -20°C |
LGC Standards | TRC-H828932 | >95% (HPLC) | Not specified | Neat solid | -20°C |
MedChemExpress | HY-144577S | >95% | Not specified | Lyophilized solid | -20°C |
Metabolic Stability Applications: In vitro incubation systems fortified with this deuterated analog enable precise tracking of hydroxylation kinetics, identifying marked interindividual variation (5–8-fold) in metabolic clearance attributable to CYP3A4 polymorphisms. The simultaneous quantification of deuterated standard and endogenous metabolite via distinct MRM transitions (d5: m/z 584→445; endogenous: m/z 579→440) permits real-time monitoring of metabolic flux without cross-interference—a methodology validated in human liver microsomes and primary hepatocytes [4] [7]. This approach confirmed that para-hydroxy atorvastatin formation follows Michaelis-Menten kinetics (Km = 18.7 μM; Vmax = 4.2 nmol/min/mg protein), with autoinduction observed following repeated atorvastatin dosing [7].
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6